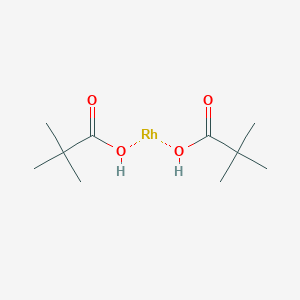

Rhodium(II) trimethylacetate, dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20O4Rh |

|---|---|

Molecular Weight |

307.17 g/mol |

IUPAC Name |

2,2-dimethylpropanoic acid;rhodium |

InChI |

InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7); |

InChI Key |

ZBRMHDOFHUMGCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Rhodium(II) Trimethylacetate Dimer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Rhodium(II) trimethylacetate dimer, a versatile catalyst and synthetic intermediate. The document outlines two primary synthetic methodologies: a carboxylate exchange reaction starting from Rhodium(II) acetate (B1210297) dimer and a direct synthesis from Rhodium(III) chloride hydrate (B1144303). Detailed experimental protocols, purification techniques, and characterization data are presented. All quantitative information is summarized in structured tables for clarity and ease of comparison. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram to facilitate a clear understanding of the synthetic process.

Introduction

Rhodium(II) carboxylate dimers are a class of coordination compounds characterized by a dinuclear rhodium core bridged by four carboxylate ligands, forming a "paddlewheel" structure. These complexes are of significant interest in organic synthesis, serving as highly effective catalysts for a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. Rhodium(II) trimethylacetate dimer, also known as Rhodium(II) pivalate (B1233124) dimer, with the chemical formula [Rh₂(O₂CC(CH₃)₃)₄], offers unique steric and electronic properties due to the bulky tert-butyl groups of the pivalate ligands. This guide details its preparation for use in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of Rhodium(II) trimethylacetate dimer is provided in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₃₆O₈Rh₂ |

| Molecular Weight | 610.31 g/mol |

| CAS Number | 62728-88-5 |

| Appearance | Green or purple solid |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), dichloromethane) |

Synthetic Methodologies

Two primary methods for the synthesis of Rhodium(II) trimethylacetate dimer are presented: carboxylate exchange and direct synthesis from a rhodium(III) precursor.

Method A: Carboxylate Exchange from Rhodium(II) Acetate Dimer

This is the most common laboratory-scale synthesis, involving the substitution of acetate ligands with pivalate ligands.

A detailed protocol for the carboxylate exchange reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Rhodium(II) acetate dimer in a suitable high-boiling solvent such as chlorobenzene (B131634) or toluene.

-

Reagent Addition: Add a significant excess of trimethylacetic acid (pivalic acid) to the suspension. A molar ratio of at least 10 equivalents of pivalic acid to 1 equivalent of the rhodium dimer is recommended to drive the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to reflux. The acetic acid byproduct is distilled off, often aided by the high-boiling solvent. The reaction progress can be monitored by observing the color change of the solution.

-

Work-up and Purification: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The solvent and excess pivalic acid are removed under reduced pressure. The crude product is then purified. A common purification technique involves dissolving the crude solid in a minimal amount of a nonpolar solvent like hexane and passing it through a silica (B1680970) gel column. The desired product is eluted, and the solvent is evaporated to yield the purified Rhodium(II) trimethylacetate dimer. An alternative purification method involves azeotropic distillation with solvents like ethanol, isopropanol, or acetonitrile (B52724) to remove residual pivalic acid.

| Parameter | Value |

| Starting Material | Rhodium(II) acetate dimer |

| Reagent | Trimethylacetic acid (Pivalic acid) |

| Solvent | Chlorobenzene or Toluene |

| Temperature | Reflux |

| Reaction Time | 4-24 hours |

| Purification | Column chromatography or azeotropic distillation |

Method B: Direct Synthesis from Rhodium(III) Chloride Hydrate

This method provides a more direct route to the target compound, avoiding the pre-synthesis of the acetate dimer.

The direct synthesis protocol is outlined below:

-

Reaction Setup: Combine Rhodium(III) chloride hydrate (RhCl₃·xH₂O) and a large excess of trimethylacetic acid (pivalic acid) in a round-bottom flask.

-

Reagent Addition: Add an alcohol, such as ethanol, which acts as both a solvent and a reducing agent. A base, like sodium pivalate or lithium carbonate, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The Rh(III) is reduced to Rh(II) in situ, followed by the coordination of the pivalate ligands.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The resulting solid is washed with water to remove any inorganic salts. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane eluent system.

| Parameter | Value |

| Starting Material | Rhodium(III) chloride hydrate (RhCl₃·xH₂O) |

| Reagents | Trimethylacetic acid, Ethanol, Base (optional) |

| Temperature | Reflux |

| Reaction Time | 12-48 hours |

| Purification | Column chromatography |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Rhodium(II) trimethylacetate dimer via the carboxylate exchange method.

Characterization

The synthesized Rhodium(II) trimethylacetate dimer should be characterized to confirm its identity and purity.

Spectroscopic Data

The expected spectroscopic data for the product are summarized below.

| Technique | Expected Features |

| ¹H NMR | A sharp singlet in the range of δ 1.0-1.5 ppm corresponding to the 36 equivalent protons of the four tert-butyl groups. The absence of a signal around δ 1.9 ppm would indicate the complete removal of acetate ligands. |

| ¹³C NMR | Signals corresponding to the quaternary carbon and the methyl carbons of the pivalate ligand, as well as the carboxylate carbon. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric carboxylate stretching frequencies (ν(COO⁻)) in the regions of ~1580 cm⁻¹ and ~1420 cm⁻¹, respectively. The absence of a broad O-H stretch from pivalic acid indicates purity. |

Safety and Handling

Rhodium compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.

Conclusion

This guide provides detailed and actionable protocols for the synthesis of Rhodium(II) trimethylacetate dimer, a valuable tool for chemical research and development. By following the outlined procedures, researchers can reliably prepare this important rhodium catalyst for a wide range of applications. The choice between the carboxylate exchange and direct synthesis methods will depend on the availability of starting materials and the desired scale of the reaction. Proper characterization is crucial to ensure the purity and identity of the final product.

Dirhodium(II) Tetrakis(pivalate): A Comprehensive Technical Guide

An In-depth Examination of the Synthesis, Properties, and Catalytic Applications of a Versatile Dirhodium Catalyst

Dirhodium(II) tetrakis(pivalate), scientifically denoted as Rh₂(O₂CCMe₃)₄, is a coordination complex that has garnered significant attention within the scientific community, particularly in the fields of organic synthesis and catalysis. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its catalytic activity. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of dirhodium catalysts.

Core Physical and Chemical Properties

Dirhodium(II) tetrakis(pivalate) is a paddlewheel complex featuring two rhodium atoms bridged by four pivalate (B1233124) ligands. This structure imparts unique electronic and steric properties that are central to its reactivity and catalytic prowess. The compound typically appears as a green to dark green powder or crystalline solid.[1]

Table 1: Physical and Chemical Properties of Rh₂(O₂CCMe₃)₄

| Property | Value |

| Molecular Formula | C₂₀H₃₆O₈Rh₂ |

| Molecular Weight | 610.30 g/mol [2] |

| Appearance | Green to dark green powder/crystal[1] |

| Melting Point | Decomposes without melting (Decomposition temperature not precisely reported in available literature) |

| Solubility | Soluble in many organic solvents such as chlorinated hydrocarbons and ethers.[3] Hexane (B92381) solutions are noted to be purple.[3] |

| Thermal Stability | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) data are not readily available in the public domain. |

Spectroscopic and Structural Characterization

The structural and electronic properties of Rh₂(O₂CCMe₃)₄ have been elucidated through various spectroscopic and crystallographic techniques.

Table 2: Spectroscopic and Structural Data for Rh₂(O₂CCMe₃)₄

| Technique | Key Findings and Parameters |

| ¹H and ¹³C NMR Spectroscopy | ¹³C NMR (CDCl₃, 100 MHz): δ 27.6 (12C, CH₃), 40.7 (4C, C(CH₃)₃), 198.8 (4C, C=O).[3] |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation patterns can be analyzed to confirm the structure. Specific fragmentation data for this compound is not detailed in the provided search results. |

| Infrared (IR) Spectroscopy | Characteristic bands for the carboxylate ligands are expected. Specific peak assignments for Rh₂(O₂CCMe₃)₄ are not detailed in the available literature. |

| UV-Visible Spectroscopy | The electronic spectrum is characterized by several absorption bands corresponding to d-d transitions within the dirhodium core. |

| X-ray Crystallography | The molecule adopts a "lantern" or "paddlewheel" structure. The Rh-Rh bond distance in a related adduct, [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], is 2.4143(2) Å.[4] |

Synthesis and Experimental Protocols

The synthesis of dirhodium(II) tetrakis(pivalate) is most commonly achieved through a ligand exchange reaction starting from dirhodium(II) tetraacetate.

Experimental Protocol: Synthesis of Rh₂(O₂CCMe₃)₄[4]

Materials:

-

Dirhodium(II) tetraacetate

-

Pivalic acid

-

Ethanol, Isopropanol, or Acetonitrile for azeotropic removal of pivalic acid

-

Hexane

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of dirhodium(II) tetraacetate and a two-fold molar excess of pivalic acid is refluxed in toluene using a Dean-Stark apparatus to remove the acetic acid byproduct. The reaction progress can be monitored by observing the cessation of acetic acid collection.

-

After the reaction is complete, the toluene is removed under reduced pressure.

-

To remove excess pivalic acid, which is a low-volatility compound, a multi-stage azeotropic evaporation is performed using ethanol, isopropanol, or acetonitrile. This step is crucial for the purification of the final product.

-

The crude product is then subjected to column chromatography on silica gel. A hexane-DCM eluent system, with a gradient from 10:1 to 5:1, is used to isolate the pure dirhodium(II) tetrakis(pivalate).

-

The purity of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy and CHN analysis. The hexane solution of the pure product is purple.[3]

Caption: Synthesis workflow for dirhodium(II) tetrakis(pivalate).

Experimental Protocol: X-ray Crystallography

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.

Sample Preparation:

-

Crystals of Rh₂(O₂CCMe₃)₄ suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Due to the potential for desolvation, which can lead to loss of crystallinity, crystals should be handled with care. If the compound is known to be air or moisture sensitive, all manipulations should be performed in an inert atmosphere (e.g., in a glovebox).[3][5]

-

A suitable crystal is selected and mounted on a goniometer head. For air-sensitive samples, the crystal can be coated in a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas.

Data Collection and Structure Refinement:

-

The mounted crystal is placed in an X-ray diffractometer.

-

Diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential degradation.

-

The collected data is processed, and the crystal structure is solved and refined using appropriate crystallographic software.

Catalytic Applications and Mechanism

Dirhodium(II) tetrakis(pivalate) and its analogues are highly effective catalysts for a variety of organic transformations, most notably those involving carbene intermediates generated from diazo compounds. These reactions include cyclopropanation, C-H insertion, and ylide formation.

Table 3: Catalytic Performance in Cyclopropanation

| Catalyst | Reaction | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| Rh₂(OAc)₄ (related catalyst) | Cyclopropanation | Styrene (B11656), Ethyl diazoacetate | High | - | - | [6][7] |

| Chiral Dirhodium Catalysts | Cyclopropanation | Electron-deficient alkenes, Aryl/vinyldiazoacetates | up to 78 | >97:3 | up to 98 | [8] |

Note: Specific quantitative data for Rh₂(O₂CCMe₃)₄ in the cyclopropanation of styrene with ethyl diazoacetate was not found in the provided search results. The data presented is for closely related dirhodium catalysts to illustrate typical performance.

The generally accepted mechanism for dirhodium-catalyzed C-H activation/C-C bond formation involves the following key steps:[9][10][11]

-

Catalyst-Diazo Adduct Formation: The reaction initiates with the coordination of the diazo compound to one of the axial sites of the dirhodium catalyst.

-

Nitrogen Extrusion: This is followed by the extrusion of a molecule of dinitrogen (N₂), leading to the formation of a highly reactive rhodium-carbene intermediate. This step is driven by back-donation from a rhodium d-orbital to the C-N σ* orbital.[9]

-

Carbene Transfer: The electrophilic carbene then reacts with a suitable substrate. In the case of C-H activation, this occurs via a concerted, three-centered transition state involving the carbene carbon, a hydrogen atom, and the carbon to which it is attached. The other rhodium atom plays a crucial role in enhancing the electrophilicity of the carbene and facilitating the cleavage of the rhodium-carbon bond.[9]

Caption: Generalized catalytic cycle for C-H activation.

Conclusion

Dirhodium(II) tetrakis(pivalate) is a robust and versatile catalyst with significant applications in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex organic molecules. Further research into its physical properties, such as detailed thermal analysis, and the expansion of its catalytic scope will undoubtedly continue to be areas of active investigation. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Adducts of Rhodium(II) Acetate and Rhodium(II) Pivalate with 1,8-Diazabicyclo[5.4.0]undec-7-ene [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]

- 8. 254. Role of Sterically Demanding Chiral Dirhodium Catalysts in Site-Selective C–H Functionalization of Activated Primary C–H Bonds - The Davies Group [scholarblogs.emory.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Characterization of Dirhodium(II) Tetrakis(trimethylacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, spectroscopic properties, and catalytic applications of dirhodium(II) tetrakis(trimethylacetate), also known as dirhodium(II) tetrapivalate. This paddlewheel complex is a significant catalyst in organic synthesis, particularly in reactions involving carbene transfer.

Synthesis and Structure

Dirhodium(II) tetrakis(trimethylacetate) is typically synthesized via a ligand exchange reaction from the more readily available dirhodium(II) tetraacetate. The reaction involves heating dirhodium(II) tetraacetate with an excess of pivalic acid, often in an organic solvent. The more volatile acetic acid byproduct is removed to drive the reaction to completion. Purification can be achieved through methods like azeotropic distillation to remove residual pivalic acid.

Synthesis Workflow:

Caption: Synthesis of Dirhodium(II) tetrakis(trimethylacetate).

Spectroscopic and Physical Characterization

The characterization of dirhodium(II) tetrakis(trimethylacetate) relies on a combination of spectroscopic techniques and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the complex. The following table summarizes the reported NMR data for dirhodium(II) tetrakis(trimethylacetate) and its DBU adduct.[1]

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| ¹H | [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | CDCl₃ | 0.92 (s) | Protons of the pivalate (B1233124) groups |

| ¹³C | [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | CDCl₃ | 197.62 | Carboxylate carbon of the pivalate |

| ¹³C | [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | CDCl₃ | 27.99 | Methyl carbons of the pivalate groups |

DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the coordination of the carboxylate ligands. The key vibrational bands for related dirhodium(II) tetracarboxylate complexes are presented below. Specific data for the trimethylacetate complex is not available, but the values are expected to be in a similar range.

| Compound | ν_as(COO) (cm⁻¹) | ν_s(COO) (cm⁻¹) | Δν (cm⁻¹) |

| [Ru₂(t-C₄H₉COO)₄Au(CN)₄]n | 1487 | 1423 | 64 |

Data for a related diruthenium pivalate complex is provided for comparison.[2] The difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group is indicative of the bridging coordination mode.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of dirhodium(II) tetracarboxylates is characterized by several absorption bands in the visible and ultraviolet regions. While specific data for the trimethylacetate derivative is not detailed in the searched literature, the general spectral features are consistent across this class of compounds.

| Compound Type | λ_max (nm) | Assignment |

| Dirhodium(II) Tetracarboxylates | ~590 | π(Rh-O) → σ(Rh-Rh) |

| Dirhodium(II) Tetracarboxylates | ~450 | δ(Rh-Rh) → δ*(Rh-Rh) |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules. Although a specific crystal structure for dirhodium(II) tetrakis(trimethylacetate) was not found in the search, the structural parameters are expected to be very similar to those of dirhodium(II) tetraacetate. The key structural feature is the Rh-Rh bond length.

| Compound | Rh-Rh Bond Length (Å) | Coordination Geometry |

| [Rh₂(μ-O₂CCH₃)₄] | ~2.38 | Paddlewheel |

The Rh-Rh distance can vary depending on the nature of any axial ligands.[3]

Thermal Analysis

No specific data on the thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) of dirhodium(II) tetrakis(trimethylacetate) was found in the provided search results. Generally, dirhodium paddlewheel complexes exhibit good thermal stability.[4]

Catalytic Applications

Dirhodium(II) tetrakis(trimethylacetate) and related dirhodium(II) carboxylates are highly effective catalysts for a variety of organic transformations, most notably those involving the transfer of a carbene moiety from a diazo compound.

Cyclopropanation

One of the most well-established applications of dirhodium(II) tetracarboxylates is the catalytic cyclopropanation of alkenes with diazo compounds. The generally accepted mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted fashion to deliver the cyclopropane (B1198618) ring. The stereochemistry of the alkene is typically retained in the product.

Catalytic Cycle for Cyclopropanation:

Caption: Catalytic Cycle of Dirhodium-Catalyzed Cyclopropanation.

C-H Functionalization

Dirhodium(II) carboxylates also catalyze the insertion of carbenes into C-H bonds, a powerful transformation for the direct functionalization of alkanes and other saturated systems. This reaction also proceeds through a rhodium-carbene intermediate.

Experimental Protocols

Synthesis of Dirhodium(II) Tetrakis(trimethylacetate)

This protocol is adapted from a general procedure for the synthesis of dirhodium(II) tetracarboxylates.

Materials:

-

Dirhodium(II) tetraacetate

-

Pivalic acid

-

Anhydrous toluene (B28343)

-

Dean-Stark apparatus

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dirhodium(II) tetraacetate (1 equivalent) and pivalic acid (4-5 equivalents).

-

Add sufficient anhydrous toluene to dissolve the reactants upon heating.

-

Heat the mixture to reflux. The azeotropic removal of acetic acid with toluene will be observed in the Dean-Stark trap.

-

Continue the reaction until no more acetic acid is collected.

-

Allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by washing with a non-polar solvent like hexane (B92381) to remove excess pivalic acid, followed by drying under vacuum. Further purification can be achieved by recrystallization or azeotropic distillation with a suitable solvent to remove any remaining pivalic acid.

Conclusion

Dirhodium(II) tetrakis(trimethylacetate) is a valuable and versatile catalyst in organic synthesis. Its characterization is well-established through a combination of spectroscopic and analytical techniques. The paddlewheel structure with a Rh-Rh bond is the key feature responsible for its unique reactivity. While specific quantitative data for the trimethylacetate derivative can be sparse in the literature, a comprehensive understanding of its properties can be achieved by comparison with the well-studied dirhodium(II) tetraacetate and other analogous carboxylate complexes. This guide provides a foundational understanding for researchers and professionals working with this important class of catalysts.

References

In-Depth Structural Analysis of Rhodium(II) Trimethylacetate Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium(II) carboxylate dimers, particularly rhodium(II) trimethylacetate (pivalate) dimer, are a class of compounds with significant catalytic and potential therapeutic applications. Their unique paddlewheel structure, characterized by a Rh-Rh single bond and bridging carboxylate ligands, is central to their reactivity. This technical guide provides a detailed overview of the structural analysis of rhodium(II) trimethylacetate dimer, compiling available crystallographic and spectroscopic data, and outlining key experimental protocols for its synthesis and characterization.

Molecular Structure and Bonding

Rhodium(II) trimethylacetate dimer, with the chemical formula Rh₂(O₂CCMe₃)₄, adopts a characteristic paddlewheel structure. This structure consists of two rhodium atoms bridged by four trimethylacetate ligands. The rhodium atoms are in the +2 oxidation state and are linked by a single Rh-Rh bond. The coordination geometry around each rhodium atom is approximately octahedral, with the four oxygen atoms from the bridging carboxylate ligands forming the equatorial plane, one rhodium atom in an apical position, and the other apical position available for coordination by a Lewis base.

Crystallographic Data

The structural parameters of the dirhodium core are influenced by the nature of any axially coordinated ligands. Below is a summary of the key bond lengths and angles for two representative adducts of rhodium(II) trimethylacetate dimer.

| Compound | Rh-Rh Bond Length (Å) | Axial Rh-Ligand Bond Length (Å) | Reference |

| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 2.4143(2) | Rh-N: 2.2587(10) | [1] |

| cis-[Rh₂(4-Me-pf)₂(O₂CCMe₃)₄(py)₂] | 2.4630(2) | Rh-N: 2.2816(18), 2.3458(19) |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; 4-Me-pf = N,N'-di-p-tolylformamidinate; py = pyridine

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of rhodium(II) trimethylacetate dimer and for studying its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework of the complex. Due to the diamagnetic nature of the Rh(II) dimer, sharp NMR signals are typically observed.

Table 2: ¹H and ¹³C NMR Data for [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] in CDCl₃ [1]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 0.92 (s) | Protons of the pivalate (B1233124) groups |

| ¹³C | 197.62 | Carboxylate carbon of the pivalate |

| 27.99 | Methyl carbons of the pivalate groups |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the carboxylate ligands. The positions of the asymmetric and symmetric COO stretching vibrations are indicative of the bridging nature of the carboxylate groups.

| Vibration | Typical Frequency Range (cm⁻¹) |

| Asymmetric COO stretch | ~1580 - 1610 |

| Symmetric COO stretch | ~1400 - 1440 |

Experimental Protocols

Synthesis of Rhodium(II) Trimethylacetate Dimer

A common method for the synthesis of rhodium(II) carboxylates is through a ligand exchange reaction with rhodium(II) acetate (B1210297) dimer or from a rhodium(III) precursor. A modified procedure to improve purity is also described.

Protocol 1: Ligand Exchange from Rhodium(II) Acetate

-

Reaction Setup: A mixture of rhodium(II) acetate dimer and an excess of pivalic acid is heated in a suitable solvent (e.g., chlorobenzene (B131634) or toluene).

-

Reaction Conditions: The mixture is refluxed for several hours to allow for the exchange of acetate ligands with pivalate ligands. The acetic acid byproduct is typically removed by distillation.

-

Purification: The resulting solution is cooled, and the product is isolated by filtration or crystallization. The crude product can be purified by recrystallization from a suitable solvent system like toluene/heptane.

Protocol 2: Modified Synthesis for Improved Purity

To address the difficulty in removing excess pivalic acid due to its low volatility, a modified ligand exchange method can be employed:

-

Reaction with Dean-Stark Trap: Rhodium(II) acetate dimer is reacted with a near-stoichiometric amount of pivalic acid in a solvent that forms an azeotrope with acetic acid (e.g., toluene). A Dean-Stark apparatus is used to continuously remove the acetic acid from the reaction mixture, driving the equilibrium towards the formation of the desired product.

-

Azeotropic Removal of Pivalic Acid: After the reaction is complete, any remaining pivalic acid can be removed by azeotropic distillation with solvents like ethanol, isopropanol, or acetonitrile.

-

Final Purification: The product is then purified by column chromatography on silica (B1680970) gel or by recrystallization.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the dimer.

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound, or by vapor diffusion of a non-solvent into a solution of the complex.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperature to minimize thermal motion.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Molecular Structure

The following diagram illustrates the characteristic paddlewheel structure of a rhodium(II) carboxylate dimer.

Caption: Paddlewheel structure of Rh₂(O₂CR)₄ with optional axial ligands (L).

Experimental Workflow

The general workflow for the synthesis and structural analysis of rhodium(II) trimethylacetate dimer is depicted below.

Caption: General workflow for synthesis and structural analysis.

Conclusion

The structural analysis of rhodium(II) trimethylacetate dimer reveals a robust paddlewheel architecture that is fundamental to its chemical behavior. While detailed crystallographic data for the parent dimer is elusive in the open literature, analysis of its adducts provides critical information on the geometry of the dirhodium core. Spectroscopic methods serve as invaluable tools for routine characterization. The experimental protocols outlined in this guide offer a foundation for the synthesis and in-depth structural investigation of this important class of compounds, which will continue to be of significant interest in the fields of catalysis and medicinal chemistry.

References

The Genesis of a Catalyst: A Deep Dive into the Discovery and History of Dirhodium Paddlewheel Complexes

An in-depth exploration of the discovery, structural elucidation, and catalytic applications of dirhodium paddlewheel complexes, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

The journey of dirhodium paddlewheel complexes, from their initial synthesis to their current status as versatile catalysts in organic synthesis, is a compelling narrative of scientific inquiry and discovery. This technical guide delves into the pivotal moments of their history, the evolution of their structural understanding, and the detailed methodologies behind their synthesis and characterization.

A Serendipitous Beginning: The Dawn of Dirhodium Chemistry

The story of dirhodium paddlewheel complexes begins in the mid-20th century, with early investigations into the coordination chemistry of rhodium. While the exact first synthesis of a dirhodium carboxylate is a subject of historical nuance, the work of Russian chemist I. I. Chernyaev and his school in the 1940s and 1950s laid crucial groundwork in the study of rhodium acetate (B1210297) complexes. However, it was the seminal contributions of F. Albert Cotton and his research group in the 1960s that truly unveiled the unique structural motif and the presence of a direct rhodium-rhodium bond, a concept that was revolutionary at the time.

Cotton's meticulous X-ray crystallographic studies on dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂], definitively established the iconic "paddlewheel" structure. This structure features two rhodium atoms bridged by four carboxylate ligands, with the two axial positions occupied by ligands such as water molecules. The surprisingly short Rh-Rh distance was the first strong evidence for a metal-metal bond, a fundamental concept that has since profoundly impacted the field of inorganic chemistry.

The Evolution of a Catalyst Family: From Acetate to Chiral Ligands

Following the structural elucidation of dirhodium tetraacetate, the field blossomed. Researchers began to explore the synthesis of a wide array of dirhodium paddlewheel complexes by substituting the acetate ligands with other carboxylates and various bridging ligands. This led to a vast family of complexes with tunable electronic and steric properties. A significant breakthrough was the development of chiral dirhodium paddlewheel complexes, which have become powerful catalysts for asymmetric synthesis, enabling the stereoselective formation of complex organic molecules.

Quantitative Data Summary

The structural and spectroscopic properties of dirhodium paddlewheel complexes have been extensively studied. The following tables summarize key quantitative data for a selection of representative complexes.

| Complex | Bridging Ligand (R in RCOO⁻) | Rh-Rh Bond Length (Å) | Axial Ligand | Reference |

| [Rh₂(OAc)₄(H₂O)₂] | CH₃ | 2.3855(5) | H₂O | [1] |

| [Rh₂(O₂CCF₃)₄] | CF₃ | 2.38 | None | [2] |

| [Rh₂(O₂CPh)₄] | C₆H₅ | ~2.40 | Various | N/A |

| [Rh₂(esp)₂] | esp = α,α,α',α'-tetramethyl-1,3-benzenedipropionate | N/A | N/A | N/A |

| Complex | Selected Spectroscopic Data | Reference |

| [Rh₂(OAc)₄] | ¹H NMR (CDCl₃): δ ~1.8 ppm (s, 12H, CH₃) | [3][4] |

| IR (KBr): ν(COO⁻) ~1580 cm⁻¹, ~1410 cm⁻¹ | [5] |

Experimental Protocols

The synthesis of dirhodium paddlewheel complexes typically involves two main strategies: the reaction of a rhodium(III) precursor with a carboxylate source or the exchange of bridging ligands from a pre-existing dirhodium paddlewheel complex.

Synthesis of Dirhodium(II) Tetraacetate Dihydrate, [Rh₂(OAc)₄(H₂O)₂]

This procedure is a modification of the classic method developed by Wilkinson.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Glacial acetic acid

-

Sodium acetate trihydrate

-

Ethanol

-

Water

Procedure:

-

A mixture of rhodium(III) chloride trihydrate, sodium acetate trihydrate, and glacial acetic acid in a round-bottom flask is heated to reflux in ethanol.

-

The color of the solution will change from the initial reddish-brown to a deep green, indicating the formation of the dirhodium(II) species.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in a minimal amount of hot water.

-

Upon cooling, emerald-green crystals of [Rh₂(OAc)₄(H₂O)₂] will precipitate.

-

The crystals are collected by filtration, washed with cold water, and air-dried.

Synthesis of Dirhodium(II) Tetrakis(trifluoroacetate), [Rh₂(O₂CCF₃)₄]

This complex is a highly versatile catalyst and is often prepared by ligand exchange from dirhodium tetraacetate.

Materials:

-

Dirhodium(II) tetraacetate dihydrate, [Rh₂(OAc)₄(H₂O)₂]

-

Trifluoroacetic acid (TFA)

-

Trifluoroacetic anhydride (B1165640)

Procedure:

-

Dirhodium(II) tetraacetate dihydrate is dissolved in a mixture of trifluoroacetic acid and trifluoroacetic anhydride.[2]

-

The solution is heated to reflux, during which the color will change, and the acetic acid is distilled off.

-

After the reaction is complete, the excess trifluoroacetic acid and anhydride are removed under reduced pressure to yield a green solid.

-

The solid can be purified by sublimation or recrystallization to give pure [Rh₂(O₂CCF₃)₄].[2]

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to dirhodium paddlewheel complexes.

References

The Electronic Architecture of Rhodium(II) Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic structure of rhodium(II) carboxylate complexes, a class of compounds with significant applications in catalysis and medicinal chemistry. Understanding their electronic properties is crucial for designing novel catalysts and therapeutic agents with enhanced efficacy and selectivity.

Core Electronic Structure: The Rh-Rh Single Bond and Molecular Orbitals

Rhodium(II) carboxylates, with the general formula [Rh₂(O₂CR)₄L₂], are characterized by a distinctive "paddlewheel" structure.[1][2] The two rhodium atoms are bridged by four carboxylate ligands, creating a metal-metal bond. The electronic configuration of the Rh₂⁴⁺ core is σ²π⁴δ²δ²π⁴, resulting in a formal Rh-Rh single bond.[3] This direct metal-metal interaction is a key feature influencing the chemical and physical properties of these complexes.

The interaction between the d-orbitals of the two rhodium atoms leads to the formation of molecular orbitals: one σ (from d₂₂), two degenerate π (from dₓ₂ and dᵧ₂), and one δ (from dₓ₂₋ᵧ₂) bonding orbital, along with their corresponding antibonding orbitals (σ, π, and δ*).[1] The ground electronic state arises from the population of these orbitals.

Quantitative Data Summary

The following tables summarize key quantitative data for representative rhodium(II) carboxylate complexes, providing a basis for comparison and analysis.

Table 1: Selected Bond Lengths and Angles for Rhodium(II) Carboxylate Complexes

| Compound | Rh-Rh Bond Length (Å) | Average Rh-O Bond Length (Å) | Rh-L (axial) Bond Length (Å) | Reference(s) |

| [Rh₂(OAc)₄(H₂O)₂] | 2.39 | 2.03 | 2.30 | [4] |

| [Rh₂(OAc)₄(py)₂] | 2.405 | 2.04 | 2.22 | [5] |

| [Rh₂(O₂CCF₃)₄(H₂O)₂] | 2.41 | Not Reported | Not Reported | [6] |

| [Rh₂(formate)₄(DMF)₂] | 2.3973 | 2.029 - 2.045 | 2.241 (Rh-N) | [7] |

OAc = acetate (B1210297), py = pyridine, DMF = dimethylformamide

Table 2: Spectroscopic Data for Representative Rhodium(II) Carboxylate Complexes

| Compound | Technique | Key Observables | Reference(s) |

| [Rh₂(OAc)₄(H₂O)₂] | UV-Vis (in H₂O) | λ_max ≈ 440 nm, 590 nm | [8] |

| [Rh₂(OAc)₄] | ¹H NMR (CDCl₃) | δ ≈ 1.8 ppm (s, 12H, CH₃) | [9] |

| [Rh₂(OAc)₄] | ¹³C NMR (CDCl₃) | δ ≈ 22 ppm (CH₃), 185 ppm (COO) | [10] |

| [Rh₂(II,III) Species] | EPR | g-values typically < 2.0 | [7][11] |

Influence of Axial Ligands on Electronic Structure

The axial positions of the dirhodium core are readily accessible for coordination by Lewis bases.[1] This axial ligation significantly influences the electronic structure and, consequently, the reactivity and biological activity of the complexes.

Coordination of an axial ligand (L) involves the interaction of its donor orbital with the σ* antibonding orbital of the Rh₂⁴⁺ core. This interaction raises the energy of the σ* orbital and can lead to a decrease in the Rh-Rh bond order and a slight elongation of the Rh-Rh bond. The nature of the axial ligand, particularly its σ-donating and π-accepting capabilities, fine-tunes the electronic properties of the dirhodium center. For instance, strong σ-donors can increase the electron density on the rhodium atoms, which can be crucial for catalytic applications.

Diagram illustrating the influence of axial ligand coordination on the properties of Rhodium(II) carboxylates.

Experimental Protocols

Synthesis of Rhodium(II) Carboxylate Paddlewheel Complexes

A general and scalable procedure for the synthesis of rhodium(II) carboxylates involves the reaction of a rhodium(III) precursor with a carboxylate source in a suitable solvent.[12]

Protocol: Synthesis of Dirhodium(II) Tetraacetate, [Rh₂(OAc)₄]

-

Reactants: Hydrated rhodium(III) chloride (RhCl₃·xH₂O), glacial acetic acid, and a reducing agent (e.g., ethanol).

-

Procedure: a. Suspend RhCl₃·xH₂O in a mixture of glacial acetic acid and ethanol. b. Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will typically change from red/brown to a deep green, indicating the formation of the Rh(II) dimer. c. Cool the reaction mixture to room temperature to allow for the precipitation of the product. d. Collect the green solid by filtration and wash it with a suitable solvent (e.g., ethanol, then diethyl ether) to remove unreacted starting materials and byproducts. e. Dry the product under vacuum to yield [Rh₂(OAc)₄]. For the dihydrate, [Rh₂(OAc)₄(H₂O)₂], the product can be recrystallized from hot water.

-

Characterization: The product can be characterized by techniques such as Infrared (IR) spectroscopy (to confirm the presence of carboxylate groups), UV-Vis spectroscopy, and elemental analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of rhodium(II) carboxylates, providing accurate bond lengths and angles.[13]

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the rhodium(II) carboxylate complex suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a suitable adhesive or cryo-loop.[14]

-

Data Collection: a. Mount the goniometer head on the diffractometer. b. Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[13] c. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[13] d. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing and Structure Solution: a. Integrate the raw diffraction data to obtain a list of reflection intensities. b. Determine the unit cell parameters and the crystal system. c. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. d. Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

-

Analysis and Visualization: Analyze the final structure to obtain bond lengths, bond angles, and other geometric parameters. The structure can be visualized using software such as Mercury or Diamond.

References

- 1. researchgate.net [researchgate.net]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. people.bath.ac.uk [people.bath.ac.uk]

- 9. rsc.org [rsc.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. creative-biostructure.com [creative-biostructure.com]

The Genesis of Reactivity: An In-depth Technical Guide to the Mechanism of Rhodium Carbene Formation from Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of diazo compounds into highly reactive rhodium carbene intermediates is a cornerstone of modern organic synthesis, enabling a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive examination of the mechanism of rhodium carbene formation, supported by quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams. Understanding the intricacies of this catalytic cycle is paramount for the rational design of novel synthetic methodologies and the efficient construction of complex molecules, particularly within the realm of drug discovery and development. This document will delve into the fundamental steps of the catalytic process, the evidence supporting the accepted mechanism, and practical guidance for laboratory application.

The Core Mechanism: A Stepwise Journey from Diazo Compound to Rhodium Carbene

The generally accepted mechanism for the formation of a rhodium carbene from a diazo compound, catalyzed by a dirhodium(II) complex, is a two-step process. This mechanism, first proposed in principle by Yates, has been substantiated by extensive experimental and computational studies.[1][2]

The catalytic cycle is initiated by the reversible coordination of the diazo compound to a coordinatively unsaturated axial site of the dirhodium(II) catalyst. This initial complexation is a rapid equilibrium step. The nucleophilic carbon of the diazo compound interacts with the electrophilic rhodium center.

The second, and crucially, the rate-limiting step, is the irreversible extrusion of a molecule of dinitrogen (N2) from the rhodium-diazo complex. This step involves the cleavage of the carbon-nitrogen bond of the diazo group, leading to the formation of the highly reactive rhodium carbene intermediate. The large thermodynamic driving force for the liberation of stable N2 gas makes this step irreversible.

Below is a DOT language script that generates a diagram illustrating this fundamental signaling pathway.

Figure 1: Catalytic cycle of rhodium carbene formation.

Evidentiary Support for the Mechanism

The proposed mechanism is not merely theoretical; it is underpinned by robust experimental evidence, most notably from kinetic isotope effect (KIE) studies.

Nitrogen Kinetic Isotope Effect

A key piece of evidence supporting the rate-limiting expulsion of dinitrogen is the significant nitrogen-15 (B135050) kinetic isotope effect (¹⁵N KIE). An experimental value of 1.035 ± 0.003 has been reported for the rhodium-catalyzed decomposition of diazo compounds.[3][4][5] This large, normal KIE indicates that the C-N bond is substantially weakened and broken in the transition state of the rate-determining step.[3][4] If the initial coordination of the diazo compound were rate-limiting, a much smaller KIE would be expected.

The logical relationship of how the KIE supports the proposed mechanism is visualized in the following DOT script.

References

The Synthetic Powerhouse: A Technical Guide to Dirhodium(II) Carboxylate Catalysts

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) carboxylate complexes have emerged as exceptionally versatile and powerful catalysts in modern organic synthesis. Their unique paddlewheel structure provides a platform for a wide range of transformations, most notably those involving the generation of metal carbene intermediates from diazo compounds. These reactions, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation, allow for the efficient construction of complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth review of the core applications of dirhodium(II) carboxylate catalysts, presenting key quantitative data, detailed experimental protocols for seminal reactions, and visualizations of the underlying mechanistic pathways to aid researchers in leveraging these catalysts for synthetic innovation.

The Dirhodium(II) Core: Structure and Reactivity

Dirhodium(II) carboxylates possess a distinctive paddlewheel structure where two rhodium atoms are bridged by four carboxylate ligands. This arrangement leaves two axial sites on the dirhodium core, which are crucial for the catalytic cycle. The electronic properties of the carboxylate ligands can be fine-tuned to modulate the reactivity and selectivity of the catalyst. Electron-withdrawing groups, for instance, enhance the electrophilicity of the rhodium center, leading to more reactive catalysts.[1]

The general catalytic cycle for reactions involving diazo compounds is initiated by the coordination of the diazo compound to an axial site of the dirhodium complex. This is followed by the extrusion of dinitrogen to form a highly reactive rhodium carbene intermediate. This electrophilic carbene is then intercepted by a suitable substrate, leading to the formation of the desired product and regeneration of the catalyst.

Figure 1: Generalized catalytic cycle for dirhodium(II)-catalyzed reactions of diazo compounds.

Cyclopropanation Reactions

Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of modern synthetic chemistry, providing a powerful method for the construction of three-membered carbocyclic rings.[2] Chiral dirhodium(II) carboxylates have been extensively developed to achieve high levels of enantioselectivity in these transformations.

Quantitative Data for Enantioselective Cyclopropanation

The choice of catalyst is critical for achieving high stereoselectivity. Below is a summary of representative data for the cyclopropanation of styrene (B11656) with various diazoacetates using different chiral dirhodium(II) carboxylate catalysts.

| Catalyst | Diazoacetate | Yield (%) | dr (trans:cis) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate | 98 | >95:5 | 98 | [3] |

| Rh₂(S-PTAD)₄ | Methyl 2-chlorophenyldiazoacetate | 95 | >95:5 | 96 | [3] |

| Rh₂(R-BNP)₄ | Methyl 3-methoxyphenyldiazoacetate | 85 | >95:5 | 90 | [3] |

| Rh₂(S-PTTL)₄ | Ethyl diazoacetate | 86 | 85:15 | 96 | [4] |

| Rh₂(p-Ph-TPCP)₄ | Methyl phenyldiazoacetate | >95 | >95:5 | 99 | [5] |

Experimental Protocol: Enantioselective Cyclopropanation of Styrene

The following is a general procedure for the asymmetric cyclopropanation of styrene with a donor/acceptor diazoacetate catalyzed by Rh₂(S-DOSP)₄.[3]

Materials:

-

Rh₂(S-DOSP)₄ (1 mol%)

-

Styrene (10.0 mmol)

-

Methyl phenyldiazoacetate (1.0 mmol)

-

Hexanes (15 mL)

Procedure:

-

To a solution of styrene (10.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol) in 10 mL of hexanes at room temperature is added a solution of methyl phenyldiazoacetate (1.0 mmol) in 5 mL of hexanes over a period of 5 hours using a syringe pump.

-

The reaction mixture is stirred for an additional hour after the addition is complete.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyclopropane.

Mechanistic Pathway for Cyclopropanation

The mechanism of dirhodium-catalyzed cyclopropanation is believed to proceed through an asynchronous but concerted pathway.[2][6] The alkene approaches the rhodium carbene intermediate, and the new carbon-carbon bonds are formed without the formation of a discrete zwitterionic intermediate.

Figure 2: Simplified representation of the transition state for dirhodium-catalyzed cyclopropanation.

Carbon-Hydrogen (C-H) Insertion Reactions

The catalytic functionalization of unactivated C-H bonds is a significant challenge in organic synthesis. Dirhodium(II) carboxylate catalysts have proven to be exceptionally effective for promoting intramolecular and intermolecular C-H insertion reactions of diazo compounds, providing a direct route to the formation of new C-C bonds.[4][7]

Quantitative Data for Enantioselective C-H Insertion

The regioselectivity and stereoselectivity of C-H insertion reactions are highly dependent on the catalyst structure and the nature of the substrate.

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | N-Boc-pyrrolidine | 2-Substituted Pyrrolidine | 65 | >98 | [1] |

| Rh₂(S-PTTL)₄ | Diazoacetamide (B1201003) | β-lactam | >97 | 65 | [4] |

| Rh₂(S-DOSP)₄ | 1,4-cyclohexadiene | C-H insertion product | 86 | 94 | [1] |

| Rh₂(R-TPPTTL)₄ | Cyclohexane | Functionalized cyclohexane | 97 | 97 | [8] |

Experimental Protocol: Intramolecular C-H Insertion

The following protocol describes a general procedure for the intramolecular C-H insertion of a diazoacetamide catalyzed by a chiral dirhodium(II) complex.[4]

Materials:

-

Dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄, 1 mol%)

-

Diazoacetamide substrate (0.173 mmol)

-

CO₂ (supercritical) or Dichloromethane (B109758)

Procedure:

-

A high-pressure cell is charged with the diazoacetamide (0.173 mmol) and the dirhodium(II) catalyst (1 mol%).

-

The cell is pressurized with CO₂ to the desired pressure (e.g., 170 bar) and heated to the reaction temperature (e.g., 40 °C). Alternatively, the reaction can be carried out in an organic solvent like dichloromethane at room temperature.

-

The reaction is stirred until complete conversion of the starting material is observed (monitored by TLC or LC-MS).

-

The pressure is released (if using CO₂), and the product is extracted.

-

The crude product is purified by column chromatography.

Workflow for Catalyst Selection in C-H Insertion

The outcome of a C-H insertion reaction is often dictated by a subtle interplay of steric and electronic factors. The following diagram illustrates a simplified decision-making process for selecting a suitable catalyst.

Figure 3: Simplified workflow for catalyst selection in enantioselective C-H insertion reactions.

Ylide Formation and Subsequent Reactions

Dirhodium(II) carboxylate-generated carbenes can react with heteroatoms (e.g., oxygen, sulfur, nitrogen) to form ylides. These reactive intermediates can then undergo a variety of synthetically useful transformations, such as[3][9]-sigmatropic rearrangements, [3+2] cycloadditions, and Stevens rearrangements.[7][10]

Quantitative Data for Ylide-Mediated Reactions

The efficiency and stereoselectivity of ylide-mediated reactions are influenced by the catalyst, the diazo precursor, and the trapping agent.

| Catalyst | Diazo Compound | Substrate | Product Type | Yield (%) | ee (%) |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Benzaldehyde | 1,3-Dioxolane | Good | N/A |

| Dirhodium carboxamidates | Ethyl diazoacetate | p-Nitrobenzaldehyde | 1,3-Dioxolane | High | N/A |

| Rh₂(S-DOSP)₄ | Vinyldiazoacetate | Allylic alcohol | [3][9]-Sigmatropic rearrangement | 85 | 98 |

| Rh₂(OAc)₄ | Diazo-β-ketoester | N-phenylmaleimide | [3+2] Cycloaddition | High | N/A |

Experimental Protocol: Carbonyl Ylide Formation and [3+2] Cycloaddition

The following is a general procedure for the dirhodium(II) tetraacetate-catalyzed reaction of a diazo-β-ketoester with an alkene to form a [3+2] cycloadduct.[11]

Materials:

-

Rh₂(OAc)₄ (1 mol%)

-

Diazo-β-ketoester (1.0 mmol)

-

Alkene (e.g., N-phenylmaleimide, 1.2 mmol)

-

Dry benzene (B151609) or toluene (B28343) (10 mL)

Procedure:

-

A solution of the diazo-β-ketoester (1.0 mmol) in the chosen solvent is added dropwise to a refluxing solution of Rh₂(OAc)₄ (0.01 mmol) and the alkene (1.2 mmol).

-

The reaction mixture is refluxed for an additional 1-2 hours after the addition is complete.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the cycloadduct.

Signaling Pathway for Carbonyl Ylide Formation and Subsequent Reactions

The formation of a carbonyl ylide from a rhodium carbene and a carbonyl compound opens up several reaction pathways, including cycloaddition and rearrangement.

Figure 4: Reaction pathways available to a carbonyl ylide intermediate.

Conclusion

Dirhodium(II) carboxylate catalysts are indispensable tools in modern organic synthesis, enabling the efficient and selective construction of complex molecules. Their ability to catalyze a diverse array of transformations, including cyclopropanation, C-H insertion, and ylide formation, has had a profound impact on the field. The continued development of new chiral dirhodium catalysts promises to further expand the scope and utility of these remarkable synthetic tools, paving the way for new discoveries in medicinal chemistry and materials science. This guide provides a foundational understanding of the key aspects of dirhodium(II) carboxylate catalysis, offering researchers the necessary information to apply these powerful catalysts in their own synthetic endeavors.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereocontrol in Intermolecular Dirhodium(II)-Catalyzed Carbonyl Ylide Formation and Reactions. Dioxolanes and Dihydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Rhodium(II) Trimethylacetate Dimer Catalyzed Cyclopropanation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanes are a pivotal structural motif in a myriad of natural products and pharmaceutical agents due to their unique conformational properties and inherent ring strain, which can be harnessed for further synthetic transformations. The rhodium(II)-catalyzed decomposition of diazo compounds in the presence of alkenes stands as one of the most efficient and versatile methods for the synthesis of cyclopropanes. Among the various rhodium(II) catalysts, the rhodium(II) trimethylacetate dimer, also known as rhodium(II) pivalate (B1233124) dimer [Rh₂(O₂CCMe₃)₄], offers a robust and effective option for these transformations. This document provides detailed application notes and experimental protocols for conducting cyclopropanation reactions using this catalyst.

Reaction Principle and Mechanism

The catalytic cyclopropanation reaction proceeds via the in-situ formation of a rhodium-carbene intermediate. The rhodium(II) trimethylacetate dimer reacts with a diazo compound, typically a diazoacetate, to form a rhodium-carbene species with the concomitant loss of dinitrogen gas. This highly reactive electrophilic carbene is then transferred to an alkene in a concerted, though often asynchronous, step to furnish the cyclopropane (B1198618) product.[1][2] The catalyst is then regenerated, allowing for a catalytic cycle. The use of the sterically bulky trimethylacetate ligands can influence the selectivity of the reaction.

Data Presentation

The following tables summarize representative quantitative data for the cyclopropanation of various alkenes with diazo compounds using rhodium(II) carboxylate catalysts. While data specifically for the trimethylacetate dimer is limited in the literature, the data for closely related rhodium(II) carboxylates such as rhodium(II) octanoate (B1194180) provides a strong indication of the expected outcomes.

Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate

| Catalyst | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 25 | 4:1 | [3] |

| Rh₂(octanoate)₄ | CH₂Cl₂ | 25 | - | - | [1] |

| Rh₂(S-DOSP)₄ | Pentane | 25 | 86 | - | [2] |

Table 2: Substrate Scope of Rhodium(II)-Catalyzed Cyclopropanation

| Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Styrene | Methyl phenyldiazoacetate | Rh₂(octanoate)₄ | - | - | [1] |

| Ethyl acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | 59 | >97:3 | [4] |

| Styrene | TMSE phenyldiazoacetate | Rh₂(S-DOSP)₄ | 87 | - | [2] |

| Acrylonitrile | Oxazole-substituted diazo compound | Rh₂(S-TCPTAD)₄ | 96 | - | [4] |

Note: Enantioselectivity is not listed as rhodium(II) trimethylacetate is an achiral catalyst. For enantioselective transformations, the use of chiral rhodium(II) catalysts is required.[2][4]

Experimental Protocols

General Procedure for Rhodium(II) Trimethylacetate Dimer Catalyzed Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Rhodium(II) trimethylacetate dimer [Rh₂(O₂CCMe₃)₄]

-

Alkene

-

Diazo compound (e.g., ethyl diazoacetate)

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dichloroethane (DCE))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

-

Syringe pump (recommended for slow addition)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.2-5 equivalents) and the anhydrous solvent.

-

Catalyst Addition: Add the rhodium(II) trimethylacetate dimer (0.5-2 mol%).

-

Diazo Compound Addition: Dissolve the diazo compound (1 equivalent) in the anhydrous solvent. Add the diazo compound solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as carbene dimerization.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is completely consumed. The disappearance of the characteristic yellow color of the diazo compound can also be an indicator.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane.

Safety Precautions: Diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood. Avoid using ground-glass joints and scratching glassware containing diazo compounds.

Mandatory Visualizations

Caption: Experimental workflow for the rhodium(II) trimethylacetate dimer catalyzed cyclopropanation.

References

- 1. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enantioselective C-H Functionalization Utilizing Rhodium(II) Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective Carbon-Hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable chemical functionalities with control over stereochemistry. This approach is of paramount importance in the pharmaceutical industry and drug development, where the specific three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Rhodium(II) carboxylates are highly effective catalysts for these transformations, particularly for reactions involving carbene or nitrene transfer, such as C-H insertion and cyclopropanation.

Rhodium(II) pivalate (B1233124), [Rh₂(piv)₄], is a robust and commercially available dirhodium tetracarboxylate catalyst. Due to its bulky tert-butyl groups, it offers good solubility in many organic solvents and can influence the reactivity and selectivity of the catalytic process. However, as an achiral complex, Rhodium(II) pivalate alone cannot induce enantioselectivity. To achieve asymmetric C-H functionalization, it must be used in conjunction with a chiral source. This is typically accomplished through the in-situ formation of a chiral catalyst by introducing a chiral ligand that can coordinate to the rhodium center.

This document provides detailed application notes and protocols for enantioselective C-H functionalization, using a representative system where an achiral Rhodium(II) carboxylate is paired with a chiral Brønsted acid co-catalyst. While the specific data presented here utilizes Rhodium(II) acetate (B1210297), the principles, experimental setup, and mechanistic pathways are directly applicable to reactions initiated with Rhodium(II) pivalate, which is expected to exhibit similar catalytic behavior.

Core Concepts and Strategy

The central strategy for achieving enantioselectivity with an achiral Rhodium(II) carboxylate like Rhodium(II) pivalate involves creating a chiral environment around the catalytically active rhodium center. One of the most successful approaches is the use of a chiral co-catalyst, such as a BINOL-derived chiral phosphoric acid (CPA).

The proposed catalytic cycle for a C-H insertion reaction is initiated by the reaction of the Rhodium(II) catalyst with a diazo compound to form a rhodium carbene intermediate. The chiral phosphoric acid is believed to interact with this intermediate, likely through hydrogen bonding and/or ion pairing, to create a chiral pocket that directs the subsequent C-H insertion step, leading to the formation of one enantiomer of the product in excess.

Logical Workflow for Enantioselective C-H Functionalization

The following diagram illustrates the general workflow for setting up and analyzing an enantioselective C-H functionalization reaction using an achiral Rhodium(II) carboxylate and a chiral co-catalyst.

Application Example: Enantioselective O-H Insertion

As a well-documented proxy for C-H insertion, the following section details the enantioselective insertion of a rhodium carbene into the O-H bond of alcohols, co-catalyzed by an achiral Rhodium(II) carboxylate and a chiral phosphoric acid. This reaction is mechanistically analogous to C-H insertion and serves as an excellent model system.

Proposed Catalytic Cycle

The catalytic cycle illustrates the cooperative action of the Rhodium(II) catalyst and the chiral phosphoric acid (CPA). The Rhodium(II) pivalate reacts with the diazo compound to form the key rhodium carbene intermediate. The CPA then associates with this intermediate, creating a chiral environment that dictates the facial selectivity of the alcohol's approach, leading to the enantioselective formation of the ether product.

Quantitative Data

The following table summarizes the results for the enantioselective O-H insertion of methyl α-diazophenylacetate into various alcohols, using Rhodium(II) acetate as the catalyst and a BINOL-derived chiral phosphoric acid (CPA) as the chiral co-catalyst. These results demonstrate the viability of using an achiral Rhodium(II) source to achieve high enantioselectivity. It is anticipated that similar results can be obtained using Rhodium(II) pivalate, potentially with minor adjustments to the reaction conditions.

| Entry | Alcohol (Substrate) | Product | Yield (%) | ee (%) |

| 1 | Methanol | Methyl 2-methoxy-2-phenylacetate | 95 | 81 |

| 2 | Ethanol | Methyl 2-ethoxy-2-phenylacetate | 96 | 87 |

| 3 | n-Propanol | Methyl 2-propoxy-2-phenylacetate | 94 | 88 |

| 4 | Isopropanol | Methyl 2-isopropoxy-2-phenylacetate | 95 | 90 |

| 5 | n-Butanol | Methyl 2-butoxy-2-phenylacetate | 96 | 87 |

| 6 | Benzyl alcohol | Methyl 2-(benzyloxy)-2-phenylacetate | 94 | 85 |

| 7 | Phenol | Methyl 2-phenoxy-2-phenylacetate | 70 | 60 |

Experimental Protocols

Materials and General Procedures

-

Rhodium(II) Pivalate: Can be purchased from commercial suppliers or synthesized according to literature procedures.

-

Chiral Phosphoric Acid (CPA): (R)- or (S)-BINOL-derived phosphoric acids are commercially available.

-

Diazo Compounds: Can be synthesized from the corresponding amino acid esters or other precursors. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

-

Solvents: Should be dried and degassed prior to use.

-

General Considerations: All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Representative Protocol for Enantioselective O-H Insertion

This protocol is adapted for a typical small-scale reaction.

-

Preparation:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Rhodium(II) pivalate (or acetate) (0.002 mmol, 1 mol%) and the chiral phosphoric acid (0.004 mmol, 2 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Add the alcohol substrate (0.2 mmol, 1.0 equiv) and the solvent (e.g., dichloromethane, 1.0 mL).

-

-

Reaction:

-

In a separate vial, dissolve the diazo compound (e.g., methyl α-diazophenylacetate, 0.24 mmol, 1.2 equiv) in the reaction solvent (1.0 mL).

-

Slowly add the diazo compound solution to the stirred reaction mixture at the desired temperature (e.g., 25 °C) over a period of 1-2 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC or GC analysis indicates full consumption of the starting material.

-

-

Work-up and Analysis:

-

Quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Determine the isolated yield of the pure product.

-

Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Conclusion and Outlook

The use of achiral Rhodium(II) pivalate in combination with chiral ligands or co-catalysts represents a versatile and cost-effective approach to enantioselective C-H functionalization. The protocols and data presented herein, based on a closely related Rhodium(II) acetate system, provide a strong foundation for researchers to develop and optimize their own asymmetric transformations. This strategy opens up avenues for the synthesis of complex chiral molecules, which is of significant interest to the pharmaceutical and agrochemical industries. Further research in this area will likely focus on the development of new chiral ligands that can be paired with Rhodium(II) pivalate to expand the scope and efficiency of these powerful synthetic methods.

Application Notes and Protocols for Intermolecular C-H Insertion Catalyzed by Dirhodium(II) Tetrakis(pivalate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting intermolecular C-H insertion reactions utilizing the robust and efficient catalyst, dirhodium(II) tetrakis(pivalate), [Rh₂(O₂CCMe₃)₄]. This methodology is a powerful tool for the direct functionalization of C-H bonds, a transformation of significant interest in organic synthesis and drug development for its atom economy and ability to streamline synthetic routes.

Introduction

Direct C-H functionalization has emerged as a transformative strategy in modern organic synthesis. Among the various catalysts developed for this purpose, dirhodium(II) tetracarboxylates have proven to be particularly effective for mediating the insertion of carbenes, generated from diazo compounds, into C-H bonds. Dirhodium(II) tetrakis(pivalate), also known as dirhodium tetrapivalate, is a highly effective catalyst for these transformations, often demonstrating superiority over copper-based catalysts in terms of yield and selectivity.[1] This document outlines the general procedures, substrate scope, and mechanistic considerations for employing Rh₂(O₂CCMe₃)₄ in intermolecular C-H insertion reactions.

Catalytic Cycle and Mechanism

The accepted mechanism for the Rh₂(O₂CCMe₃)₄-catalyzed C-H insertion reaction involves the formation of a rhodium-carbene intermediate. The catalytic cycle can be summarized as follows:

-

Carbene Formation: The dirhodium(II) catalyst reacts with a diazo compound, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene species.

-

C-H Insertion: The electrophilic carbene intermediate then undergoes a concerted, but asynchronous, insertion into a C-H bond of the substrate. This step is generally considered to be the product-determining step of the reaction.

-

Catalyst Regeneration: Upon insertion, the C-C bond is formed, and the product is released, regenerating the active dirhodium(II) catalyst for the next catalytic cycle.

Caption: Catalytic cycle for the Rh₂(O₂CCMe₃)₄-catalyzed intermolecular C-H insertion.

Experimental Protocols

The following are general experimental protocols for conducting intermolecular C-H insertion reactions using Rh₂(O₂CCMe₃)₄. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for C-H Insertion into Alkanes

This protocol is adapted from general procedures described for dirhodium-catalyzed C-H functionalization of alkanes with diazo compounds.

Materials:

-

Dirhodium(II) tetrakis(pivalate) [Rh₂(O₂CCMe₃)₄]

-

Alkane (e.g., cyclohexane, pentane) - should be used in excess as the solvent

-

Diazo compound (e.g., ethyl diazoacetate)

-

Anhydrous dichloromethane (B109758) (DCM) or the alkane itself as solvent

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add dirhodium(II) tetrakis(pivalate) (0.01-1 mol%).

-

The flask is then purged with an inert atmosphere (Argon or Nitrogen).

-

Add the alkane substrate, which often serves as the solvent (e.g., 5-10 mL of cyclohexane).

-

In a separate flask, prepare a solution of the diazo compound (1.0 mmol) in the alkane or a minimal amount of anhydrous DCM (e.g., 2-5 mL).

-

Slowly add the solution of the diazo compound to the reaction mixture containing the catalyst via a syringe pump over a period of 2-4 hours. The slow addition is crucial to minimize the dimerization of the carbene.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40 °C) during the addition and for an additional 1-2 hours after the addition is complete, or until TLC or GC-MS analysis indicates full consumption of the diazo compound.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C-H insertion product.